molecular formula C22H18ClN5O4S2 B11284248 3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11284248
M. Wt: 516.0 g/mol
InChI Key: LZVMYYIHBJMDPD-UHFFFAOYSA-N
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Description

N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYBENZYL)AMINE is a complex organic compound that belongs to the class of triazolothienopyrimidines. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a thienopyrimidine core and a triazole ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYBENZYL)AMINE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYBENZYL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can yield a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYBENZYL)AMINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYBENZYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothienopyrimidines and related heterocyclic compounds, such as:

Uniqueness

N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYBENZYL)AMINE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C22H18ClN5O4S2

Molecular Weight

516.0 g/mol

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-[(3,4-dimethoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C22H18ClN5O4S2/c1-31-17-8-3-13(11-18(17)32-2)12-24-20-19-16(9-10-33-19)28-21(25-20)22(26-27-28)34(29,30)15-6-4-14(23)5-7-15/h3-11H,12H2,1-2H3,(H,24,25)

InChI Key

LZVMYYIHBJMDPD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

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